molecular formula C15H12ClFN2O B2804687 1-(6-Chloropyridine-3-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1210335-51-5

1-(6-Chloropyridine-3-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2804687
CAS No.: 1210335-51-5
M. Wt: 290.72
InChI Key: BRXCAEZNRVDOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridine-3-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a combination of a chloropyridine moiety and a fluorinated tetrahydroquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-14-6-4-11(9-18-14)15(20)19-7-1-2-10-3-5-12(17)8-13(10)19/h3-6,8-9H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCAEZNRVDOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridine-3-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 6-chloropyridine-3-carbonyl chloride with 7-fluoro-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridine-3-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the chloropyridine ring .

Scientific Research Applications

1-(6-Chloropyridine-3-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridine-3-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridine-3-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a chloropyridine and a fluorinated tetrahydroquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.